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Compound Name: ATC0065

Cat. No.: B1665809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATC0065 is an orally active, potent, and selective antagonist of the melanin-concentrating

hormone receptor 1 (MCH1), with demonstrated antidepressant and anxiolytic activities in

preclinical models.[1] The MCH1 receptor is a G-protein coupled receptor predominantly

expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood,

and anxiety. Given that the central nervous system (CNS) is the primary site of action for

ATC0065, a thorough understanding of its ability to cross the blood-brain barrier (BBB) and

achieve therapeutic concentrations in the brain is paramount for its development as a CNS

drug candidate.

These application notes provide a comprehensive overview of the state-of-the-art

methodologies for quantifying the in vivo brain penetration of ATC0065 in rodent models. The

protocols detailed herein are designed to guide researchers in obtaining robust and

reproducible pharmacokinetic data, essential for establishing a clear relationship between

systemic exposure and target engagement in the brain. The primary techniques covered

include in vivo microdialysis, cerebrospinal fluid (CSF) sampling, and brain tissue

homogenization, coupled with bioanalytical quantification using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).
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To accurately assess the CNS penetration of a compound, several key pharmacokinetic

parameters are determined:

Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain

tissue to the total concentration in the plasma at a steady state.

Unbound Brain-to-Plasma Ratio (Kp,uu): This parameter represents the ratio of the unbound

drug concentration in the brain interstitial fluid to the unbound concentration in the plasma.[2]

Kp,uu is considered the most accurate indicator of BBB penetration, as it reflects the

concentration of the drug that is free to interact with its target.[2]

Blood-Brain Barrier Permeability: The rate at which a drug crosses the BBB is also a critical

factor. This can be assessed through various experimental techniques.

MCH1 Receptor Signaling Pathway
ATC0065 exerts its pharmacological effects by blocking the signaling of the MCH1 receptor.

Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH1

receptor couples to inhibitory G-proteins (Gi) and Gq proteins.[3][4] Activation of the Gi

pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels.[5] The Gq pathway activation stimulates phospholipase C (PLC), which in

turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This

cascade mobilizes intracellular calcium and activates protein kinase C (PKC), ultimately leading

to the phosphorylation of extracellular signal-regulated kinase (ERK).[3][6]
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Caption: MCH1 Receptor Signaling Pathway.

Data Presentation
Due to the absence of publicly available in vivo brain penetration data for ATC0065, the

following tables present illustrative data for a hypothetical MCH1 receptor antagonist with

favorable CNS penetration properties. This data is intended for exemplary purposes to

demonstrate how results from the described protocols can be presented.

Table 1: In Vivo Brain Penetration Parameters of a Hypothetical MCH1 Antagonist

Parameter Value Method

Kp 2.5 Brain Tissue Homogenization

fu, brain 0.04
Brain Tissue Homogenization

& Equilibrium Dialysis

fu, plasma 0.02 Plasma Protein Binding Assay

Kp,uu 1.25
Calculated (Kp * fu,plasma /

fu,brain)

Table 2: Brain and Plasma Concentrations of a Hypothetical MCH1 Antagonist Following a

Single Oral Dose (10 mg/kg) in Rats
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Time (hours)
Total Plasma Conc.
(ng/mL)

Total Brain Conc.
(ng/g)

Unbound Brain
Conc. (ng/mL)

0.5 150 350 14

1 250 625 25

2 200 500 20

4 100 250 10

8 25 62.5 2.5

24

LLOQ: Lower Limit of Quantification

Experimental Workflow
The general workflow for determining the in vivo brain penetration of ATC0065 involves several

stages, from animal preparation to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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